
3-(3-chlorophenylsulfonamido)-N-(2-(thiophen-3-yl)benzyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-chlorophenylsulfonamido)-N-(2-(thiophen-3-yl)benzyl)propanamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. This compound belongs to the class of sulfonamides, which are widely used in the treatment of bacterial infections. The aim of
作用機序
The mechanism of action of 3-(3-chlorophenylsulfonamido)-N-(2-(thiophen-3-yl)benzyl)propanamide involves the inhibition of bacterial cell wall synthesis. This compound acts as a competitive inhibitor of dihydropteroate synthase, an enzyme that is involved in the synthesis of folate, an essential nutrient for bacterial growth. By inhibiting this enzyme, 3-(3-chlorophenylsulfonamido)-N-(2-(thiophen-3-yl)benzyl)propanamide disrupts bacterial cell wall synthesis, leading to bacterial death.
Biochemical and Physiological Effects:
3-(3-chlorophenylsulfonamido)-N-(2-(thiophen-3-yl)benzyl)propanamide has been shown to have minimal toxicity in vitro and in vivo. It does not exhibit any significant cytotoxicity towards mammalian cells and does not cause any adverse effects on the liver or kidneys. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
One of the main advantages of 3-(3-chlorophenylsulfonamido)-N-(2-(thiophen-3-yl)benzyl)propanamide is its broad-spectrum antibacterial activity. It has been shown to be effective against a wide range of bacterial strains, including drug-resistant strains. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer properties, making it a promising therapeutic agent for a variety of diseases.
However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the long-term safety and efficacy of this compound.
将来の方向性
There are several future directions for the research and development of 3-(3-chlorophenylsulfonamido)-N-(2-(thiophen-3-yl)benzyl)propanamide. One potential direction is to investigate the use of this compound as a topical antibacterial agent for the treatment of skin infections. Additionally, further studies are needed to fully understand the anti-inflammatory and anti-cancer properties of this compound and its potential as a therapeutic agent for these diseases. Finally, the development of more soluble derivatives of this compound could improve its efficacy and make it easier to administer in vivo.
合成法
The synthesis of 3-(3-chlorophenylsulfonamido)-N-(2-(thiophen-3-yl)benzyl)propanamide involves the reaction of 3-chlorobenzenesulfonyl chloride with 2-(thiophen-3-yl)benzylamine in the presence of a base such as triethylamine. The resulting intermediate is then treated with propanoyl chloride to obtain the final product. The overall yield of the synthesis process is around 60%.
科学的研究の応用
3-(3-chlorophenylsulfonamido)-N-(2-(thiophen-3-yl)benzyl)propanamide has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit strong antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Additionally, this compound has been investigated for its anti-inflammatory and anti-cancer properties.
特性
IUPAC Name |
3-[(3-chlorophenyl)sulfonylamino]-N-[(2-thiophen-3-ylphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3S2/c21-17-5-3-6-18(12-17)28(25,26)23-10-8-20(24)22-13-15-4-1-2-7-19(15)16-9-11-27-14-16/h1-7,9,11-12,14,23H,8,10,13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDSXBGCWHTQIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CCNS(=O)(=O)C2=CC(=CC=C2)Cl)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenylsulfonamido)-N-(2-(thiophen-3-yl)benzyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

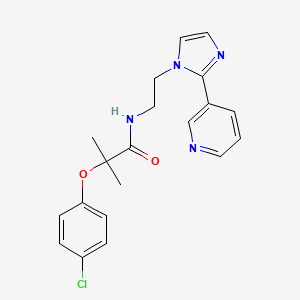
![1-benzyl-5-chloro-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2914265.png)
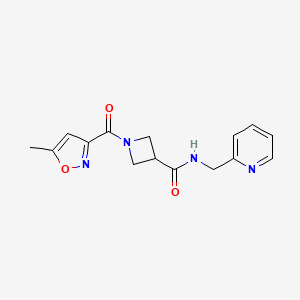

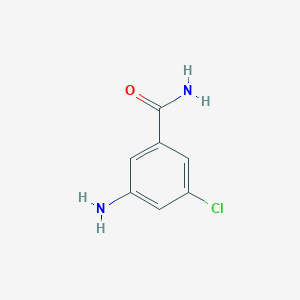

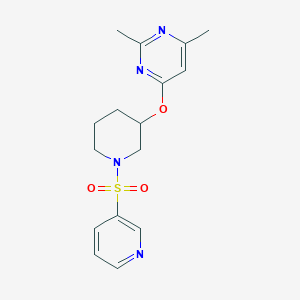

![3-[(3,4-dimethylphenyl)sulfonyl]-N-(4-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2914278.png)

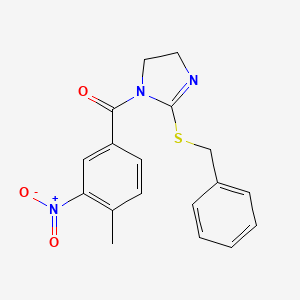
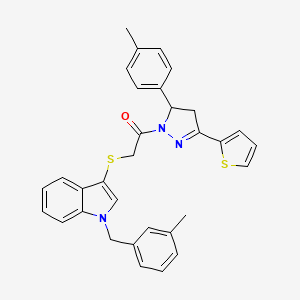
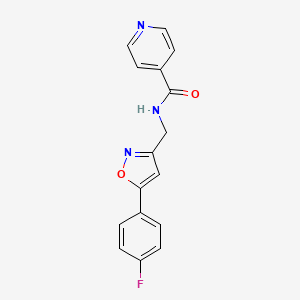
![(4-Bromophenyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2914285.png)